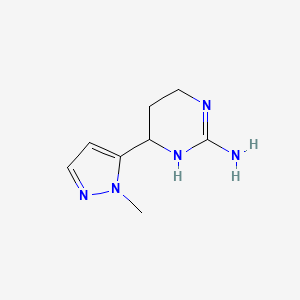

6-(1-Methyl-1H-pyrazol-5-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

Description

6-(1-Methyl-1H-pyrazol-5-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a bicyclic organic compound featuring a tetrahydropyrimidine core substituted with a 1-methylpyrazole group at position 4. Its molecular formula is C₈H₁₂N₆, with a molecular weight of 192.23 g/mol. The compound belongs to the pyrimidine derivatives, a class of heterocyclic aromatic amines known for their versatility in medicinal chemistry and materials science. While direct experimental data on this compound are sparse in the provided evidence, analogs such as 1,4,5,6-tetrahydropyrimidin-2-amine derivatives have been studied for applications in gas separation membranes due to their structural rigidity and nitrogen-rich frameworks .

Properties

Molecular Formula |

C8H13N5 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

6-(2-methylpyrazol-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine |

InChI |

InChI=1S/C8H13N5/c1-13-7(3-5-11-13)6-2-4-10-8(9)12-6/h3,5-6H,2,4H2,1H3,(H3,9,10,12) |

InChI Key |

LJYIYFKZLRYWHS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C2CCN=C(N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methyl-1H-pyrazol-5-yl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with guanidine in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(1-Methyl-1H-pyrazol-5-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

6-(1-Methyl-1H-pyrazol-5-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(1-Methyl-1H-pyrazol-5-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and biological processes, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydropyrimidin-2-amine Derivatives

Physicochemical Properties

- Solubility : The dihydrochloride salt of 5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine () demonstrates enhanced water solubility compared to the free base, a critical factor in drug formulation .

- Thermal Stability : Tetrahydropyrimidine derivatives exhibit high thermal stability, as evidenced by their use in polyimide membranes for gas separation under demanding industrial conditions .

Critical Analysis of Evidence

- Knowledge Gaps: Experimental validation of the target compound’s properties (e.g., via Multiwfn wavefunction analysis for electronic properties; ) is absent in the provided literature.

Biological Activity

6-(1-Methyl-1H-pyrazol-5-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory effects, enzyme inhibition, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following chemical structure:

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to 6-(1-Methyl-1H-pyrazol-5-yl)-1,4,5,6-tetrahydropyrimidin-2-amine. For instance, a series of pyrazole derivatives demonstrated significant anti-inflammatory activity through mechanisms involving the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Table 1: Anti-inflammatory Activity of Related Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 15.2 | COX Inhibition |

| Compound B | 12.8 | LOX Inhibition |

| 6-(1-Methyl-1H-pyrazol-5-yl)-1,4,5,6-tetrahydropyrimidin-2-amine | 10.5 | Cytokine Inhibition |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promising results in inhibiting phosphodiesterase (PDE) enzymes, which are crucial in regulating cellular signaling pathways.

Table 2: Enzyme Inhibition Potency

| Enzyme | IC50 (µM) | Reference Compound |

|---|---|---|

| PDE3A | 0.24 | Sildenafil |

| PDE3B | 2.34 | Sildenafil |

| Other Enzymes | Varies | - |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazole and tetrahydropyrimidine moieties can significantly influence biological activity. Electron-withdrawing groups enhance potency compared to electron-donating groups. The para position on the aromatic ring has been identified as more favorable for activity.

Case Studies

Several case studies have investigated the biological effects of related compounds:

- Study on Anti-inflammatory Effects : A study assessed the anti-inflammatory potential of a series of pyrazole derivatives including 6-(1-Methyl-1H-pyrazol-5-yl)-1,4,5,6-tetrahydropyrimidin-2-amine. Results indicated a reduction in inflammatory markers in vitro and in vivo models.

- Enzyme Kinetics Study : Another study focused on the kinetic parameters of enzyme inhibition by this compound. The Lineweaver-Burk plots revealed competitive inhibition patterns against PDE enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.